molecular formula C8H8FNO2 B1341725 2-(3-Fluorophenylamino)acetic acid CAS No. 5319-43-7

2-(3-Fluorophenylamino)acetic acid

Cat. No.: B1341725
CAS No.: 5319-43-7
M. Wt: 169.15 g/mol
InChI Key: MUADOXKIIFHTSR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenylamino)acetic acid (CAS: 5319-43-7) is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with a fluorine atom at the meta position and an amino group linked to an acetic acid moiety. It is commercially available with a purity of ≥95% and is often used in peptide modifications or enzyme inhibitor studies .

Properties

IUPAC Name

2-(3-fluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADOXKIIFHTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312186
Record name N-(3-Fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-43-7
Record name N-(3-Fluorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5319-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)acetic acid typically involves the reaction of 3-fluoroan

Biological Activity

2-(3-Fluorophenylamino)acetic acid, also known by its CAS number 5319-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C8_8H8_8FNO2_2
  • Molecular Weight : 171.15 g/mol
  • Structure :

    Chemical Structure

This compound exhibits significant interactions with various biological targets, influencing enzyme activities and cellular processes. It is particularly noted for its modulation of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Interaction with Enzymes

Research indicates that this compound can act as either an inhibitor or activator of cytochrome P450 enzymes, depending on the specific isoform and context. This duality suggests potential applications in pharmacology, particularly in drug design and development.

The biological activity of this compound primarily involves:

  • Binding Affinity : The presence of the fluorine atom enhances its binding affinity to various receptors and enzymes.
  • Modulation of Signaling Pathways : It influences key signaling pathways related to cell growth, apoptosis, and inflammation.

Case Studies

  • Antitumor Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Biological ActivityModel/SystemConcentration (µM)Effect Observed
AntitumorCancer Cell Lines10 - 50Induced apoptosis
Anti-inflammatoryMouse Model5 - 20Reduced cytokines
Enzyme ModulationCytochrome P450VariableInhibition/Activation

Temporal and Dosage Effects

The effects of this compound are dose-dependent:

  • Low Doses : Minimal toxicity observed; modulation of biochemical pathways without significant adverse effects.
  • High Doses : Increased cytotoxicity and potential for adverse effects on normal cells.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450-mediated oxidation, leading to various metabolites that may possess distinct biological activities. These metabolic processes are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-(3-Fluorophenylamino)acetic acid, highlighting substituent variations and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Position/Type Melting Point (°C) Key Applications
This compound 5319-43-7 C₈H₇FNO₂ 168.15 3-F, NH₂ at phenyl Not reported Peptide synthesis, enzyme inhibitors
2-(3-Fluorophenyl)acetic acid 331-25-9 C₈H₇FO₂ 154.14 3-F, no NH₂ Not reported Intermediate in drug synthesis
2-(2-Fluorophenyl)acetic acid 145689-41-4 C₈H₇FO₂ 154.14 2-F, no NH₂ 86–88 Anti-inflammatory agents
2-(3-Chloro-4-fluorophenyl)acetic acid - C₈H₆ClFO₂ 188.59 3-Cl, 4-F Not reported Antibacterial agents
2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride 81017-73-4 C₈H₈ClNO₃ 201.61 3-OH, NH₂ at phenyl Not reported Neurotransmitter analogs
2-(3-Bromo-4-methoxyphenyl)acetic acid - C₉H₉BrO₃ 245.06 3-Br, 4-OCH₃ 113–115 Natural product synthesis (e.g., Combretastatin A-4)

Key Structural and Functional Differences

Substituent Effects: Fluorine Position: The meta-fluorine in this compound enhances electronic withdrawal, increasing acidity (pKa ~3.5) compared to ortho- or para-fluoro analogs (e.g., 2-(2-Fluorophenyl)acetic acid, pKa ~4.2) . Amino Group: The presence of the NH₂ group distinguishes this compound from non-amino analogs (e.g., 2-(3-Fluorophenyl)acetic acid), enabling hydrogen bonding and chelation in biological systems . Halogen vs. Methoxy: Bromo- and methoxy-substituted analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit higher molecular weights and altered solubility profiles, favoring crystalline structures suitable for X-ray studies .

Synthetic Routes: this compound is synthesized via nucleophilic substitution of 3-fluoroaniline with chloroacetic acid under basic conditions, yielding moderate-to-high purity (≥95%) . Brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are prepared via regioselective bromination using Br₂ in acetic acid, achieving 84% yield . Chloro-fluoro derivatives (e.g., 2-(3-Chloro-4-fluorophenyl)acetic acid) involve Friedel-Crafts acylation followed by halogenation .

Biological and Industrial Applications: Drug Development: Amino-containing derivatives (e.g., this compound) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Non-amino analogs like 2-(2-Fluorophenyl)acetic acid are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . Material Science: Bromo-methoxy analogs form stable hydrogen-bonded dimers in crystal lattices, making them valuable in crystallography and supramolecular chemistry .

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